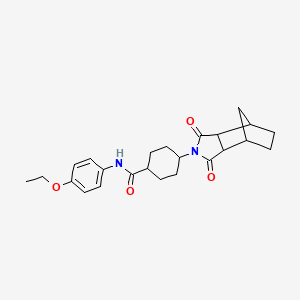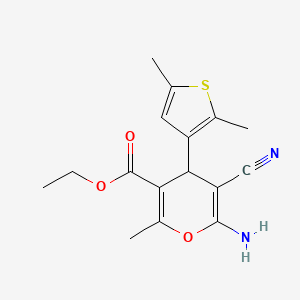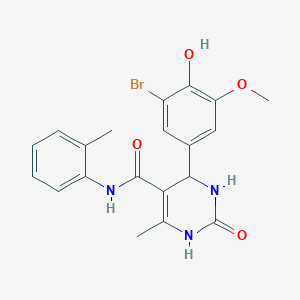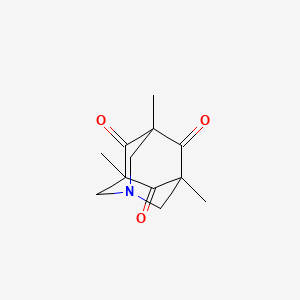
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide
概要
説明
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of cyclohexanecarboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the cyclohexanecarboxamide core and the introduction of the dioxooctahydro-2H-4,7-methanoisoindol-2-yl and ethoxyphenyl groups. Common synthetic routes may involve:
Step 1: Formation of the cyclohexanecarboxamide core through a reaction between cyclohexanecarboxylic acid and an amine.
Step 2: Introduction of the dioxooctahydro-2H-4,7-methanoisoindol-2-yl group via a cyclization reaction.
Step 3: Attachment of the ethoxyphenyl group through a substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity or biological activity.
Substitution: Substitution reactions can introduce new groups into the molecule, potentially enhancing its properties or activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.
科学的研究の応用
Chemistry
In chemistry, 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide is studied for its potential as a building block for more complex molecules. Its unique structure makes it a valuable target for synthetic chemists.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a therapeutic agent.
Medicine
In medicine, compounds like this compound are explored for their potential as drugs or drug candidates. Research may include studies on their pharmacokinetics, pharmacodynamics, and therapeutic efficacy.
Industry
In industry, this compound may be used as an intermediate in the synthesis of other valuable chemicals or materials. Its unique properties may make it suitable for applications in materials science or chemical manufacturing.
作用機序
The mechanism of action of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide depends on its specific interactions with molecular targets. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence specific biochemical pathways, leading to changes in cellular function or signaling.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide may include other cyclohexanecarboxamides or compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements. This may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from other similar compounds.
特性
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-ethoxyphenyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-2-30-19-11-7-17(8-12-19)25-22(27)14-5-9-18(10-6-14)26-23(28)20-15-3-4-16(13-15)21(20)24(26)29/h7-8,11-12,14-16,18,20-21H,2-6,9-10,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYBYVIERABKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5CCC(C5)C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(diethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-pyridin-2-yl-2H-pyrrol-5-one](/img/structure/B4101107.png)


![Methyl 2-[1-(cyclohexylcarbamoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B4101119.png)
![4-(2-Chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one](/img/structure/B4101128.png)

![N-methyl-N-{2-[(1-methyl-3-phenylpropyl)amino]ethyl}methanesulfonamide](/img/structure/B4101139.png)
![ethyl {3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4101143.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4101148.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B4101155.png)
![7-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4101162.png)
